Ferrous oxalate dihydrate
Overview
Description
Ferrous oxalate dihydrate is a useful research compound. Its molecular formula is C2H4FeO6 and its molecular weight is 179.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Magnetite Nanoparticles : Ferrous oxalate dihydrate can be used to synthesize magnetite nanoparticles via thermal decomposition. Different polymorphs of this compound can be obtained by controlling the precipitation and aging conditions. These nanoparticles show potential in various applications due to their magnetic properties (Angermann & Töpfer, 2008).
Formation of Poorly Crystalline Fe2O3 Nanorods : Nanorod this compound has been synthesized and used as a precursor to form nanocrystalline hematite. The resulting Fe2O3 demonstrates peculiar magnetic properties and shows potential for applications in magnetic materials (Perović et al., 2015).
Production of γ-Fe2O3 (Maghemite) : Thermal decomposition of this compound is a method to produce γ-Fe2O3. The process involves dehydration and oxidative decomposition, leading to the formation of maghemite, a type of iron oxide with magnetic properties (Rao, Shashimohan & Biswas, 1974).
Gas-Sensing Properties : this compound can be used to create porous nanowire-like α-Fe2O3 with good gas-sensing characteristics. This application is significant for developing sensitive and efficient gas sensors (Jia, Ni & Fang, 2021).
Kinetic Modeling of Thermal Dehydration : Studies have been conducted to understand the kinetic behavior of the thermal dehydration of this compound polymorphs. These studies are important for industrial processes where precise control of thermal reactions is crucial (Ogasawara & Koga, 2014).
Purification of Phosphoric Acid : this compound has been used in methods to reduce iron content in phosphoric acid, demonstrating its utility in chemical purification processes (Abdel‐Ghafar et al., 2019).
Proton Conductivity : this compound exhibits high proton conductivity at ambient temperature, making it a potential material for electrolytes in fuel cells or sensors (Yamada, Sadakiyo & Kitagawa, 2009).
Crystallization Studies : The crystallization process of this compound has been investigated, which is relevant for understanding and controlling crystal growth in various chemical processes (Abdel‐Ghafar et al., 2018).
Mechanism of Action
Target of Action
Ferrous oxalate dihydrate (FeC2O4·2H2O) is a coordination polymer that consists of chains of oxalate-bridged ferrous centers, each capped by water molecules . It primarily targets the photocatalytic and Fenton oxidation processes . It has been successfully prepared for use as a bifunctional catalyst in both photocatalysis and Fenton oxidation .
Mode of Action
This compound interacts with its targets through a unique two-pathway photocatalytic mechanism which combines traditional photocatalytic and photo-initiated Fenton oxidations . The calculation results indicated that N,N-Diethylacetamide (DEAc) molecules can affect the growth of this compound crystals by hydrogen bonding and van der Waals forces . DEAc encases this compound crystals to inhibit crystal growth, and preferentially binds to both sides of C2O4^2- to control the axial growth of this compound crystals .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of organic pollutants. It has been demonstrated that this compound exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of H2O2 in the dark . Moreover, it has remarkable n-type semiconductor characteristics, which contribute to its extraordinary photocatalytic activities .
Result of Action
The primary result of this compound’s action is the degradation of organic pollutants. For instance, it has been shown to reduce Cr(VI) into Cr(III) under visible light irradiation . When heated, it dehydrates and decomposes into iron oxides and a pyrophoric black iron, and it also evolves carbon dioxide and carbon monoxide gases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of light can enhance its photocatalytic activity . Moreover, the addition of certain molecules like DEAc can affect the growth of this compound crystals, thereby influencing its overall activity .
Safety and Hazards
Ferrous oxalate dihydrate is harmful if swallowed or in contact with skin . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It reacts with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive .
Future Directions
Ferrous oxalate dihydrate has been used as an inexpensive material for photocatalytic applications . It has emerged as an important building block for the preparation of new, functional advanced materials . It has high proton conductivity and photocatalytic activity . It is also used as a precursor to various iron oxides .
Properties
IUPAC Name |
iron(2+);oxalate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZZSLZTJVZSX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975879 | |
Record name | Iron(2+) ethanedioate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-25-2 | |
Record name | Ferrous oxalate dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous oxalate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(2+) ethanedioate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROUS OXALATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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